molecular formula C18H36N2O2S3 B12644902 1,1'-Trithiobis(N,N-dibutylformamide) CAS No. 93918-42-4

1,1'-Trithiobis(N,N-dibutylformamide)

Cat. No.: B12644902
CAS No.: 93918-42-4
M. Wt: 408.7 g/mol
InChI Key: IOCUGBUQUHMNNY-UHFFFAOYSA-N
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Description

1,1’-Trithiobis(N,N-dibutylformamide) is an organic compound with the molecular formula C18H36N2O2S3 It is known for its unique structure, which includes three sulfur atoms bridging two N,N-dibutylformamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Trithiobis(N,N-dibutylformamide) typically involves the reaction of N,N-dibutylformamide with sulfur sources under controlled conditions. One common method is to react N,N-dibutylformamide with elemental sulfur or sulfur-containing reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-Trithiobis(N,N-dibutylformamide) may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial production methods focus on efficiency, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1,1’-Trithiobis(N,N-dibutylformamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds .

Scientific Research Applications

1,1’-Trithiobis(N,N-dibutylformamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Trithiobis(N,N-dibutylformamide) involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to modifications that affect biological functions. The specific pathways and targets depend on the context of its application, whether in chemistry, biology, or medicine .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dithiobis(N,N-dibutylformamide): Similar structure but with two sulfur atoms instead of three.

    N,N-Dibutylformamide: Lacks the sulfur atoms, making it less reactive in certain contexts.

    Bis(dibutylthiocarbamoyl) disulfide: Contains disulfide linkages instead of trisulfide.

Uniqueness

1,1’-Trithiobis(N,N-dibutylformamide) is unique due to its trisulfide linkage, which imparts distinct chemical and biological properties.

Properties

CAS No.

93918-42-4

Molecular Formula

C18H36N2O2S3

Molecular Weight

408.7 g/mol

IUPAC Name

S-(dibutylcarbamoyldisulfanyl) N,N-dibutylcarbamothioate

InChI

InChI=1S/C18H36N2O2S3/c1-5-9-13-19(14-10-6-2)17(21)23-25-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

IOCUGBUQUHMNNY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)SSSC(=O)N(CCCC)CCCC

Origin of Product

United States

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